
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate is a complex organic compound that features a copper ion coordinated with two quinoline carboxylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate typically involves the coordination of copper ions with quinoline carboxylate ligands. One common method involves the reaction of copper salts (such as copper sulfate or copper acetate) with quinoline-2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the pH is adjusted to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated pH control, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the quinoline carboxylate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or pH.
Coordination: Coordination reactions often require the presence of a coordinating solvent and controlled temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper-ligand complexes.
Scientific Research Applications
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate exerts its effects involves the coordination of the copper ion with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity and function. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate: Unique due to its specific ligand structure and coordination environment.
Copper(II) acetate: Commonly used in organic synthesis but lacks the specific quinoline-based ligands.
Copper(II) sulfate: Widely used in various applications but does not have the same coordination properties as the quinoline complex.
Uniqueness
This compound is unique due to its dual quinoline carboxylate ligands, which provide specific electronic and steric properties. These properties make it particularly effective in catalytic applications and in forming stable coordination complexes .
Properties
Molecular Formula |
C20H10CuN2O4 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 |
InChI Key |
AXXRUABHNLLLJZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


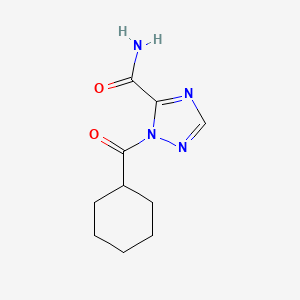


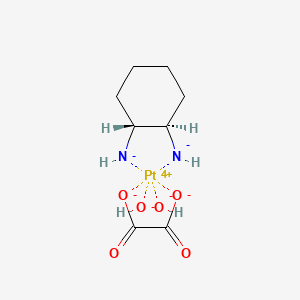
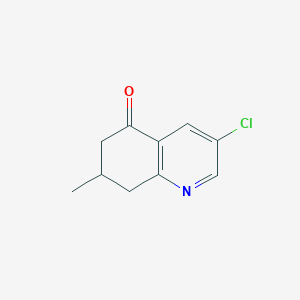
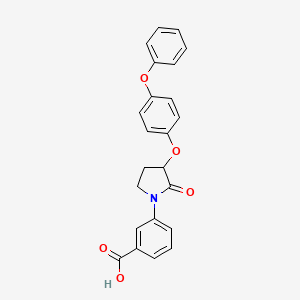
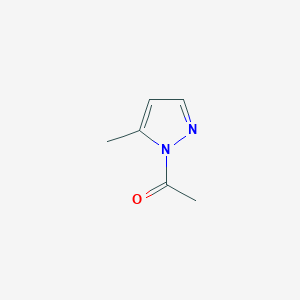
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

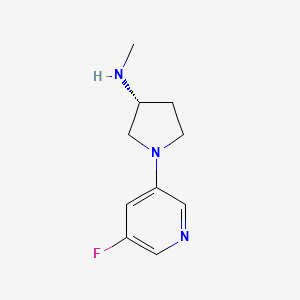
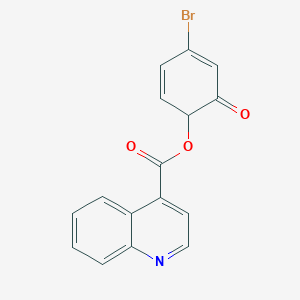
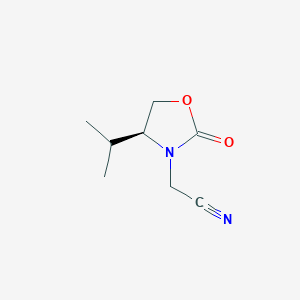
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)

